molecular formula C9H14N2 B060741 4-Methyl-6-propylpyridin-2-amine

4-Methyl-6-propylpyridin-2-amine

Cat. No.: B060741
M. Wt: 150.22 g/mol
InChI Key: QGCCHDIBMYPTPX-UHFFFAOYSA-N
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Description

4-Methyl-6-propylpyridin-2-amine is a pyridine derivative characterized by a six-membered aromatic ring with a methyl group at position 4, a propyl group at position 6, and an amine substituent at position 2 (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a potent inhibitor of inducible nitric oxide synthase (NOS2), with an IC50 of 15 nM . Its structural simplicity and high potency make it a valuable scaffold for drug development, particularly in inflammatory and autoimmune diseases where NOS2 overexpression is implicated.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-6-propylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

QGCCHDIBMYPTPX-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CC(=C1)C)N

Canonical SMILES

CCCC1=NC(=CC(=C1)C)N

Synonyms

2-Pyridinamine,4-methyl-6-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-Methyl-6-(2-methylprop-1-enyl)pyridin-2-amine

  • Structure : Features a branched isoprenyl group at position 6 instead of a propyl chain.
  • Activity: Exhibits significantly lower potency (IC50 = 685 nM) against NOS2 compared to this compound .
  • SAR Insight: The linear propyl group in this compound likely enhances hydrophobic interactions with the NOS2 active site, whereas the bulkier isoprenyl group may hinder binding.

4-Methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine

  • Structure: Contains an extended ethyl-phenyl-methylaminopropyl chain at position 6 .
  • Activity: No direct IC50 data is provided, but the elongated substituent may improve target selectivity or solubility at the expense of potency due to increased steric hindrance.

Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Pyrimidine core with a piperidinyl group at position 6 and methyl at position 4 .
  • The piperidinyl group may enhance solubility but reduce aromatic stacking interactions compared to pyridine analogs.

Pyrrolidine and Oxazolidine Derivatives

4-Methyl-5-propyl-pyrrolidin-(2Z)-ylideneamine

  • Structure: Non-aromatic pyrrolidine ring with methyl and propyl substituents.
  • Activity: Weak NOS2 inhibition (IC50 = 2000 nM) , underscoring the importance of the pyridine ring’s aromaticity for potency.

4-Methyl-oxazolidin-(2Z)-ylideneamine

  • Structure : Oxazolidine ring with a methyl group.
  • Activity : IC50 = 1500 nM , further supporting the superiority of pyridine-based scaffolds over saturated heterocycles.

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